molecular formula C6H13N3O B13854684 2-Hydrazinyl-1-pyrrolidin-1-ylethanone

2-Hydrazinyl-1-pyrrolidin-1-ylethanone

Cat. No.: B13854684
M. Wt: 143.19 g/mol
InChI Key: LZNICQYBQKEWMP-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1-pyrrolidin-1-ylethanone is a chemical compound that belongs to the class of hydrazine derivatives It features a pyrrolidine ring attached to an ethanone moiety, with a hydrazinyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1-pyrrolidin-1-ylethanone typically involves the reaction of pyrrolidine with hydrazine and an appropriate ketone. One common method is the condensation reaction between pyrrolidine and hydrazine hydrate in the presence of a ketone, such as acetone, under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups, such as amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Hydrazinyl-1-pyrrolidin-1-ylethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1-pyrrolidin-1-ylethanone involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A structurally similar compound with a lactam ring, used in various chemical syntheses.

    Hydrazine derivatives: Compounds like phenylhydrazine and methylhydrazine, which share the hydrazinyl functional group.

Uniqueness

2-Hydrazinyl-1-pyrrolidin-1-ylethanone is unique due to the combination of the pyrrolidine ring and the hydrazinyl group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

2-hydrazinyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C6H13N3O/c7-8-5-6(10)9-3-1-2-4-9/h8H,1-5,7H2

InChI Key

LZNICQYBQKEWMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNN

Origin of Product

United States

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